molecular formula C16H10FN3O4 B7911370 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B7911370
M. Wt: 327.27 g/mol
InChI Key: HGADRYOIFNKZSP-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Construction of the Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole or benzodioxole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorine atom on the phenyl ring.

    5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom instead of a fluorine atom.

    5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O4/c17-10-2-4-11(5-3-10)20-15(14(16(21)22)18-19-20)9-1-6-12-13(7-9)24-8-23-12/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGADRYOIFNKZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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